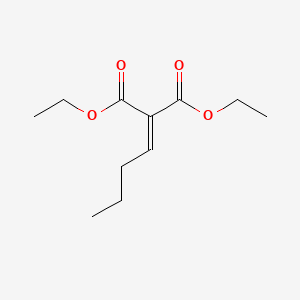
Diethyl butylidenepropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a butylidene group attached to a propanedioic acid backbone, esterified with two ethyl groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Propanedioic acid+2EthanolAcid catalystPropanedioic acid, 2-butylidene-, 1,3-diethyl ester+Water
Industrial Production Methods
In industrial settings, the production of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .
化学反应分析
Types of Reactions
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids .
相似化合物的比较
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This structural feature makes it valuable in specific synthetic applications and research studies .
生物活性
Diethyl butylidenepropanedioate, also known as diethyl 2-butylmalonate, is an organic compound that has garnered attention in various fields of research due to its biological activities. This article delves into the compound's biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant case studies and research findings.
- Molecular Formula : C11H20O4
- Molecular Weight : 216.274 g/mol
- CAS Number : 133-08-4
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 237.5 °C at 760 mmHg
- Melting Point : 119 °C
This compound exhibits its biological activity primarily through its interaction with various molecular targets. The compound's structure, featuring ester and cyclohexene functional groups, allows it to participate in biochemical pathways that can lead to significant physiological effects. For instance, it has been shown to inhibit certain enzymes critical for bacterial protein synthesis, which suggests potential applications in combating drug-resistant bacteria .
Biological Activity
- Toxicity Studies :
- Antimicrobial Properties :
- Applications in Drug Development :
Case Study 1: Antibacterial Activity
A recent study explored the antibacterial properties of this compound derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations around 32 µg/mL, showcasing their potential as therapeutic agents against resistant bacterial strains .
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on this compound to evaluate its safety for use in medicinal applications. The study focused on dermal absorption and acute toxicity, finding that while the compound shows some toxicity, it also possesses beneficial biological activities that warrant further investigation into its therapeutic potential .
Research Findings Summary
| Property | Value |
|---|---|
| Molecular Weight | 216.274 g/mol |
| Toxicity (log(IGC50-1)) | 0.557 |
| Antimicrobial Activity | Broad-spectrum |
| Applications | Drug development |
属性
CAS 编号 |
13937-11-6 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
diethyl 2-butylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 |
InChI 键 |
HMTIRFYNPBFXRM-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















